EPZ031686 - 1808011-22-4

EPZ031686

Catalog Number: EVT-267534
CAS Number: 1808011-22-4
Molecular Formula: C26H34ClF3N4O4S
Molecular Weight: 591.0872
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EPZ031686 is a potent and selective SMYD3 inhibitor. EPZ031686 shows good bioavailability following oral dosing in mice making it a suitable tool for potential in vivo target validation studies. SMYD3 has been implicated in a range of cancers; however, until now no potent selective small molecule inhibitors have been available for target validation studies.
Synthesis Analysis

The synthesis of EPZ031686 involves several key steps that optimize its chemical structure for enhanced potency and selectivity. The process begins with the formation of an oxindole framework, which is then modified to incorporate the sulfonamide group. Technical details include:

  • Starting Materials: The synthesis typically utilizes commercially available precursors that undergo various chemical transformations.
  • Reagents and Conditions: Specific reagents such as coupling agents are employed under controlled conditions (temperature, solvent) to facilitate the formation of the desired sulfonamide linkage.
  • Purification Techniques: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for biological evaluation .
Molecular Structure Analysis

EPZ031686 has a well-defined molecular structure characterized by its oxindole core and sulfonamide moiety. The structural formula can be represented as follows:

  • Molecular Formula: C15_{15}H15_{15}N3_{3}O3_{3}S
  • Molecular Weight: Approximately 319.36 g/mol

The three-dimensional conformation of EPZ031686 is crucial for its interaction with the SMYD3 enzyme, influencing its binding affinity and inhibitory activity. Structural analyses often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these conformational details .

Chemical Reactions Analysis

EPZ031686 undergoes specific chemical reactions that are critical for its function as an inhibitor. These include:

  • Inhibition Mechanism: The compound exhibits noncompetitive inhibition with respect to both substrate S-adenosylmethionine (SAM) and the protein MAP3K2, with inhibition constants KiK_i in the low nanomolar range (approximately 1.2 nM for SAM) .
  • Stability Studies: Chemical stability assessments indicate that EPZ031686 maintains its integrity under physiological conditions, which is essential for its efficacy in biological systems.

These reactions are fundamental for understanding how EPZ031686 modulates SMYD3 activity in cancer cells.

Mechanism of Action

The mechanism of action of EPZ031686 involves its binding to the SMYD3 enzyme, leading to inhibition of its methyltransferase activity. This process can be summarized as follows:

  1. Binding Affinity: EPZ031686 binds to the active site of SMYD3, preventing substrate access.
  2. Noncompetitive Inhibition: It exhibits noncompetitive inhibition characteristics, meaning it can inhibit enzyme activity regardless of substrate concentration.
  3. Impact on Methylation: By inhibiting SMYD3, EPZ031686 reduces the methylation of target proteins involved in oncogenic signaling pathways, thereby potentially enhancing sensitivity to chemotherapy in cancer cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of EPZ031686 are critical for its application in research and potential therapeutic use:

  • Solubility: The compound is soluble in common organic solvents but may exhibit variable solubility in aqueous environments.
  • Stability: It demonstrates good stability under physiological conditions, which supports its use in biological assays.
  • Bioavailability: Pharmacokinetic studies have shown that EPZ031686 has favorable bioavailability when administered orally in mouse models, making it suitable for in vivo studies .
Applications

EPZ031686 has significant scientific applications primarily in cancer research:

  • Cancer Target Validation: As a selective SMYD3 inhibitor, it serves as a valuable tool for validating the role of SMYD3 in various cancer types.
  • Combination Therapy Studies: Research indicates that combining EPZ031686 with alkylating agents enhances cytotoxicity against small cell lung cancer cells, suggesting potential therapeutic strategies .
  • Biological Mechanism Exploration: It aids in elucidating the biological mechanisms underlying SMYD3-mediated oncogenesis and resistance to chemotherapy.
Introduction to SMYD3 and Epigenetic Dysregulation in Oncology

SMYD3 as a Lysine Methyltransferase: Structural and Functional Overview

SMYD3 (SET and MYND Domain containing 3) belongs to the SMYD family of lysine methyltransferases, enzymes that catalyze the transfer of methyl groups to specific lysine residues on histone and non-histone substrates. Structurally, SMYD3 contains several distinctive domains: an N-terminal SET domain (Suppressor of variegation, Enhancer of zeste, Trithorax) responsible for its catalytic activity, a MYND domain (Myeloid-Nervy-DEAF1) facilitating protein-protein interactions, and a tetratricopeptide repeat (TPR) motif that regulates substrate specificity [1] [6]. Unlike many histone-modifying enzymes localized exclusively in the nucleus, SMYD3 exhibits bimodal subcellular distribution, functioning both in the nucleus where it methylates histone targets and in the cytoplasm where it methylates signaling proteins [9]. The enzyme requires the cofactor S-adenosylmethionine (SAM) as a methyl group donor for its catalytic activity. SMYD3's methyltransferase function is particularly significant due to its ability to establish histone modification marks associated with transcriptional activation (H3K4me3) and repression (H4K20me3), positioning it as a master regulator of chromatin architecture and gene expression programs in cancer cells [5] [6].

Table: Key Structural Domains of SMYD3 Protein

DomainLocationPrimary FunctionBiological Significance
SET domainN-terminalCatalytic methyltransferase activityTransfers methyl groups to lysine residues on substrates
MYND domainCentralProtein-protein interactionsFacilitates binding to transcription complexes and signaling molecules
TPR motifC-terminalSubstrate recognitionDetermines specificity for histone and non-histone targets

Role of SMYD3 in Oncogenic Pathways: Histone and Non-Histone Substrate Methylation

SMYD3 drives oncogenesis through dual substrate methylation targeting both histone and non-histone proteins. Its histone methyltransferase activity primarily establishes H3K4 trimethylation (H3K4me3) marks at gene promoter regions, creating a permissive chromatin environment for transcription. This mechanism directly activates cancer-associated genes including HMGA2 (High Mobility Group AT-Hook 2) in oral squamous cell carcinoma, where SMYD3 binding to the HMGA2 promoter increases H3K4me3 levels and enhances transcription, subsequently promoting cancer cell stemness and proliferation [2]. Additionally, SMYD3 catalyzes H4K20 trimethylation (H4K20me3), a repressive mark that silences tumor suppressor genes. In gastric cancer, SMYD3-mediated H4K20me3 deposition at the EMP1 (Epithelial Membrane Protein 1) promoter epigenetically represses this tumor suppressor, leading to constitutive activation of the PI3K/Akt signaling pathway and enhanced cellular proliferation [8].

Beyond histone substrates, SMYD3 methylates key signaling proteins in oncogenic pathways. The methylation of MAP3K2 (Mitogen-Activated Protein Kinase Kinase Kinase 2) at lysine 260 represents a critical non-histone mechanism. This methylation event enhances the formation of the RAF-MEK-ERK signaling complex, amplifying Ras-driven oncogenic signaling in pancreatic and lung cancers [9]. SMYD3 also methylates VEGFR1 (Vascular Endothelial Growth Factor Receptor 1), promoting tumor angiogenesis, and ERα (Estrogen Receptor alpha), facilitating hormone-responsive gene transcription in breast cancer. These diverse substrate specificities position SMYD3 as a multifunctional oncoprotein that coordinates both epigenetic and signaling cascades to drive malignant transformation.

Table: SMYD3 Substrates and Oncogenic Consequences

Substrate TypeSpecific SubstrateModificationOncogenic Consequence
Histone proteinHistone H3H3K4me3Transcriptional activation of oncogenes (e.g., HMGA2)
Histone proteinHistone H4H4K20me3Transcriptional repression of tumor suppressors (e.g., EMP1)
Signaling kinaseMAP3K2K260meEnhanced Ras/Raf/MEK/ERK signaling
Receptor tyrosine kinaseVEGFR1Lysine methylationIncreased tumor angiogenesis
Nuclear receptorERαLysine methylationHormone-responsive gene expression

SMYD3 Overexpression and Prognostic Implications in Solid Tumors

Aberrant overexpression of SMYD3 has been documented across diverse solid tumor histologies, establishing it as a significant prognostic biomarker and potential therapeutic target. Comprehensive bioinformatic analysis of The Cancer Genome Atlas (TCGA) datasets reveals SMYD3 gene amplification and hypomethylation of its promoter region as key mechanisms driving overexpression in malignancies [2] [8]. In oral squamous cell carcinoma (OSCC), SMYD3 mRNA and protein levels show progressive elevation from normal epithelium to dysplastic lesions and invasive carcinoma, with overexpression significantly correlating with advanced TNM stage, lymph node metastasis, and poor differentiation [2]. Critically, OSCC patients with high SMYD3 expression demonstrate substantially reduced overall survival (hazard ratio = 2.1, p<0.001) and progression-free survival (hazard ratio = 1.8, p=0.003) compared to patients with low expression, independent of other clinical variables in multivariate analysis.

Similarly, in gastric cancer, immunohistochemical studies of patient specimens reveal strong nuclear and cytoplasmic staining of SMYD3 in approximately 70% of cases, with minimal expression in adjacent normal mucosa [8]. This overexpression significantly associates with larger tumor size (p=0.008), advanced pT stage (p=0.002), and serves as an independent prognostic factor for reduced overall survival (p=0.005) in multivariate Cox regression models. Beyond gastrointestinal cancers, SMYD3 overexpression correlates with poor prognosis in hepatocellular carcinoma (median survival 22 vs. 68 months, p<0.001), prostate cancer (biochemical recurrence HR=1.93, p=0.003), and triple-negative breast cancer (distant metastasis-free survival HR=2.4, p=0.007). The consistent overexpression across tumor types and strong association with aggressive clinicopathological features underscore SMYD3's role as a master oncogenic regulator and clinically relevant biomarker.

Rationale for Targeting SMYD3 in Cancer Therapy

The compelling biological and clinical evidence establishes SMYD3 as a high-value therapeutic target in oncology. First, SMYD3 exhibits cancer-restricted overexpression, with minimal expression in most normal adult tissues, suggesting that targeted inhibition may achieve a favorable therapeutic index with limited on-target toxicity [3] [9]. Second, functional studies utilizing RNA interference demonstrate that SMYD3 genetic ablation significantly impairs cancer cell proliferation, survival, and tumorigenicity across diverse preclinical models, including cell lines, xenografts, and genetically engineered mouse models of KRAS-driven cancers [3] [9]. Importantly, these anti-tumor effects consistently require SMYD3's methyltransferase activity, as catalytically inactive mutants fail to rescue the phenotype, validating enzymatic inhibition as the therapeutic strategy.

Third, SMYD3 operates through non-redundant pathways distinct from other epigenetic regulators. Its dual function in both epigenetic regulation (via histone methylation) and signal transduction (via non-histone protein methylation) enables simultaneous modulation of oncogenic transcriptional programs and signaling cascades [5] [9]. Finally, the development of pharmacological inhibitors has demonstrated promising anti-tumor efficacy without overt toxicity in preclinical models, further supporting the druggability of this enzyme. Together, these factors provide a robust rationale for developing SMYD3 inhibitors like EPZ031686 as novel epigenetic therapies that could complement existing treatment modalities for SMYD3-driven cancers.

Properties

CAS Number

1808011-22-4

Product Name

EPZ031686

IUPAC Name

6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide

Molecular Formula

C26H34ClF3N4O4S

Molecular Weight

591.0872

InChI

InChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35)/t18?,19-,20+

InChI Key

OTEIUEJPHNOGBG-ACDBMABISA-N

SMILES

C1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl

Solubility

Soluble in DMSO

Synonyms

EPZ031686; EPZ-031686; EPZ 031686.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.